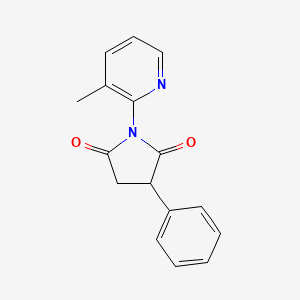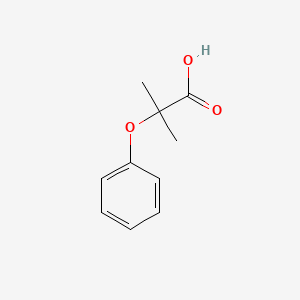
Acide 2-méthyl-2-phénoxypropanoïque
Vue d'ensemble
Description
2-Methyl-2-phenoxypropanoic acid is an organic compound with the molecular formula C10H12O3. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its phenoxy group attached to a propanoic acid backbone, which imparts unique chemical properties.
Applications De Recherche Scientifique
2-Methyl-2-phenoxypropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals and as a precursor for various industrial processes.
Mécanisme D'action
Target of Action
This compound belongs to the class of organic compounds known as phenoxyacetic acid derivatives .
Mode of Action
As a phenoxyacetic acid derivative, it may interact with its targets in a similar manner to other compounds in this class . .
Biochemical Pathways
The biochemical pathways affected by 2-Methyl-2-phenoxypropanoic acid are currently unknown . Phenoxyacetic acid derivatives can potentially affect a variety of biochemical pathways depending on their specific targets
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and to be bbb permeant . Its lipophilicity (Log Po/w) is estimated to be 1.68 , which could impact its distribution and bioavailability
Result of Action
The molecular and cellular effects of 2-Methyl-2-phenoxypropanoic acid’s action are currently unknown . As a phenoxyacetic acid derivative, it may have similar effects to other compounds in this class . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Methyl-2-phenoxypropanoic acid. Factors such as pH, temperature, and the presence of other compounds can affect its stability and activity .
Analyse Biochimique
Biochemical Properties
2-Methyl-2-phenoxypropanoic acid plays a significant role in biochemical reactions, particularly in the modulation of lipid metabolism. It interacts with enzymes such as lipases and esterases, which catalyze the hydrolysis of ester bonds in lipids. This interaction is crucial for the regulation of lipid levels in cells. Additionally, 2-Methyl-2-phenoxypropanoic acid has been shown to inhibit certain cytochrome P450 enzymes, affecting the metabolism of other compounds in the body .
Cellular Effects
2-Methyl-2-phenoxypropanoic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of peroxisome proliferator-activated receptors (PPARs), which play a key role in the regulation of lipid metabolism and energy homeostasis. This modulation can lead to changes in the expression of genes involved in lipid synthesis and degradation . Furthermore, 2-Methyl-2-phenoxypropanoic acid affects cellular metabolism by altering the levels of key metabolites such as fatty acids and triglycerides.
Molecular Mechanism
The molecular mechanism of action of 2-Methyl-2-phenoxypropanoic acid involves its binding to specific receptors and enzymes. It acts as an agonist for PPARs, leading to the activation of these receptors and subsequent changes in gene expression. This activation results in the upregulation of genes involved in lipid metabolism, such as those encoding for lipoprotein lipase and fatty acid transport proteins . Additionally, 2-Methyl-2-phenoxypropanoic acid can inhibit the activity of certain cytochrome P450 enzymes, affecting the metabolism of other compounds.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-2-phenoxypropanoic acid have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that prolonged exposure to 2-Methyl-2-phenoxypropanoic acid can lead to sustained changes in cellular function, particularly in lipid metabolism . These changes include alterations in the levels of key metabolites and the expression of genes involved in lipid synthesis and degradation.
Dosage Effects in Animal Models
The effects of 2-Methyl-2-phenoxypropanoic acid vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects on lipid metabolism, including the reduction of serum triglyceride levels and the improvement of lipid profiles . At high doses, 2-Methyl-2-phenoxypropanoic acid can exhibit toxic effects, such as liver damage and alterations in liver enzyme levels. These adverse effects highlight the importance of careful dosage regulation in experimental settings.
Metabolic Pathways
2-Methyl-2-phenoxypropanoic acid is involved in several metabolic pathways, primarily those related to lipid metabolism. It interacts with enzymes such as lipases and esterases, which catalyze the hydrolysis of ester bonds in lipids. This interaction is crucial for the regulation of lipid levels in cells . Additionally, 2-Methyl-2-phenoxypropanoic acid can affect the levels of key metabolites such as fatty acids and triglycerides, influencing overall metabolic flux.
Transport and Distribution
Within cells and tissues, 2-Methyl-2-phenoxypropanoic acid is transported and distributed through various mechanisms. It can interact with transport proteins such as albumin, which facilitates its movement through the bloodstream . Additionally, the compound can be taken up by cells through specific transporters, allowing it to accumulate in target tissues. This accumulation is essential for its biological activity and effects on cellular processes.
Subcellular Localization
The subcellular localization of 2-Methyl-2-phenoxypropanoic acid is primarily within the cytoplasm, where it interacts with various enzymes and receptors. It can also be found in lipid droplets, where it plays a role in the regulation of lipid metabolism . The compound’s localization is influenced by its chemical properties and interactions with cellular components, which determine its distribution within different cellular compartments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Methyl-2-phenoxypropanoic acid is typically synthesized through the esterification of phenol with 2-methylpropanoic acid. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The ester is then hydrolyzed to yield the desired acid .
Industrial Production Methods: On an industrial scale, the production of 2-Methyl-2-phenoxypropanoic acid involves the use of large-scale esterification reactors followed by hydrolysis units. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications .
Types of Reactions:
Oxidation: 2-Methyl-2-phenoxypropanoic acid can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenoxy derivatives.
Comparaison Avec Des Composés Similaires
- 2-Phenoxypropanoic acid
- 2-Methyl-2-phenylpropanoic acid
- 2-Methyl-2-phenoxybutanoic acid
Comparison: 2-Methyl-2-phenoxypropanoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to 2-Phenoxypropanoic acid, the methyl group in 2-Methyl-2-phenoxypropanoic acid enhances its hydrophobicity and potentially its biological activity. Similarly, the presence of the phenoxy group differentiates it from 2-Methyl-2-phenylpropanoic acid, providing unique reactivity and applications .
Propriétés
IUPAC Name |
2-methyl-2-phenoxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-10(2,9(11)12)13-8-6-4-3-5-7-8/h3-7H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPUOPPYSQEBNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40241410 | |
| Record name | Fibric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40241410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
943-45-3 | |
| Record name | Fibric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=943-45-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fibric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000943453 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 943-45-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34010 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Fibric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40241410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenoxyisobutyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.184 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FIBRIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6848ST447Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-Methyl-2-phenoxypropanoic acid in the formation of metal-organic frameworks?
A1: 2-Methyl-2-phenoxypropanoic acid (L1) acts as a carboxylate ligand in the synthesis of metal-organic frameworks (MOFs) containing cadmium or zinc ions. [] Specifically, it coordinates to the metal center in a monodentate fashion through its carboxylate group. This coordination, along with that of other ligands like 3,5-dimethylpyrazole, leads to the formation of distinct structural motifs. For instance, in the complex Cd(H2Bpz)(L1)2(H2O), L1 contributes to the formation of a distorted octahedral geometry around the Cd2+ ion. []
Q2: How does the crystal structure of complexes containing 2-Methyl-2-phenoxypropanoic acid contribute to their overall stability?
A2: The crystal structures of complexes incorporating 2-Methyl-2-phenoxypropanoic acid reveal extensive networks of non-covalent interactions, contributing significantly to their stability. [] These interactions, such as hydrogen bonds (N–H···O) between the pyrazole ligand and the carboxylate oxygen of 2-Methyl-2-phenoxypropanoic acid, enhance the overall stability of the resulting framework. Additionally, other weak interactions like C–H···O, C–H···N, and π-π interactions further contribute to the three-dimensional supramolecular architecture and stability of these complexes. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


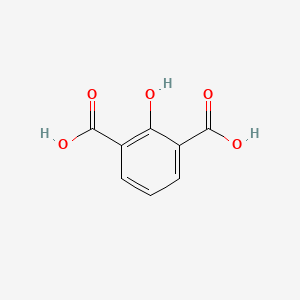

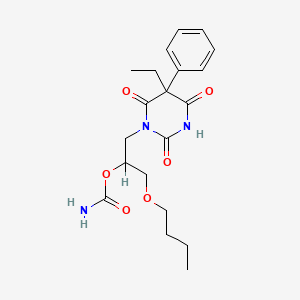

![2-Fluoro-4-[3-(3-fluoro-4-hydroxyphenyl)pentan-2-yl]phenol](/img/structure/B1222780.png)
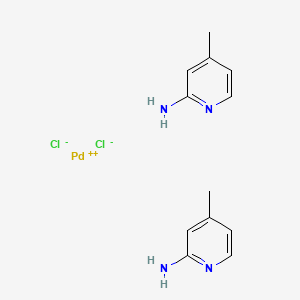
![(2S,3S,4S,5R,6S)-6-[2-(carboxymethylcarbamoyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1222787.png)
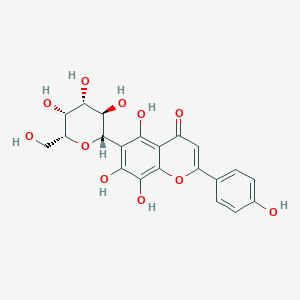

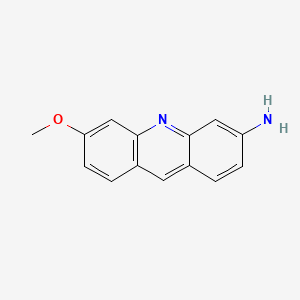
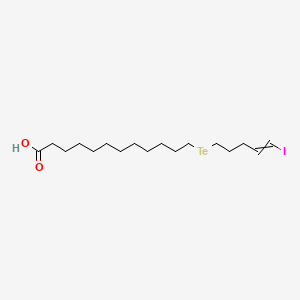
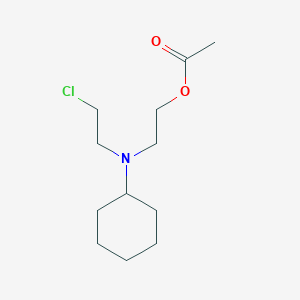
![(3aS,4R,6R,7R,7aS)-6,7-dihydroxy-4-(hydroxymethyl)-2-methyl-6-(2,3,4-trihydroxybutyl)-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-2-carboxylic acid](/img/structure/B1222796.png)
